molecular formula C14H10N2O2 B121737 1,4-Diaminoanthraquinone CAS No. 128-95-0

1,4-Diaminoanthraquinone

Cat. No. B121737
CAS RN: 128-95-0
M. Wt: 238.24 g/mol
InChI Key: FBMQNRKSAWNXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diaminoanthraquinone (DAAQ) is a technical grade compound with an empirical formula of C14H10N2O2 . It is an anthraquinone dye used with Disperse Red 9 in colored smoke to introduce a violet color . It is also used in dyes and marine flares . As an anthraquinone derivative, DAAQ is a potent and selective protein kinase CK1 delta inhibitor .


Synthesis Analysis

1,4-Diaminoanthraquinone is reacted with sodium dithionite to produce 1,4-diamino-2,3-dihydroanthraquinone . A study has been carried out on the spectrophotometric binding of synthesized anthraquinone compounds with ct-DNA using absorption, emission, FT-IR, and viscometric techniques .


Molecular Structure Analysis

The molecular weight of DAAQ is 238.24 . The SMILES string representation of its structure is Nc1ccc(N)c2C(=O)c3ccccc3C(=O)c12 .


Physical And Chemical Properties Analysis

DAAQ has a melting point of 265-269 °C (lit.) . Its density is 1.44 g/cm3 (20 °C), and it has a flash point of 340 °C .

Scientific Research Applications

UV Raman Excitation Profiles

1,4-Diaminoanthraquinone has been used in studies to understand the molecular geometry and force constants in nucleic acid duplexes, as indicated in the research by Perno, Grygon, and Spiro (1989) (Perno, Grygon, & Spiro, 1989).

Spectral Properties and Hue

Yatsenko et al. (1998) explored the INDO/S approach to study the structure/spectra relationship of 1,4-diaminoanthraquinones, particularly how molecular conformation influences the short-wavelength absorption band (Yatsenko et al., 1998).

Liquid Crystalline Properties

Imazeki et al. (1989) researched the optical order parameters and spectroscopic properties of 1,4-diaminoanthraquinone derivatives in nematic liquid crystalline mixtures (Imazeki et al., 1989).

Solubility Enhancement for Redox Flow Batteries

Geysens et al. (2020) focused on improving the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification (Geysens et al., 2020).

Spectrofluorometric Study

Ceba, Fernandez-Gutiérrez, and Cárdenas (1980) conducted a spectrofluorometric study of the 1,4-diaminoanthraquinone-calcium complex in aqueous sulfuric acid mediums (Ceba, Fernandez-Gutiérrez, & Cárdenas, 1980).

Dyeing of Polyester Fibers

Kim, Kono, and Takagishi (1997) investigated the dyeing behavior of 1,4-diaminoanthraquinone on polyester fibers (Kim, Kono, & Takagishi, 1997).

Genetic Analysis Applications

May et al. (2003) reported the use of 1,4-diaminoanthraquinone in genetic analysis as a novel non-fluorescent quencher (May, Brown, Rudloff, & Brown, 2003).

Electrical and Optical Properties

Yakuphanoglu and Senkal (2008) examined the electrical conductivity and optical properties of poly(1,4-diaminoanthraquinone) for optoelectronic applications (Yakuphanoglu & Senkal, 2008).

Safety And Hazards

DAAQ should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

DAAQs are a promising class of redox-active molecules for use in nonaqueous redox flow batteries (RFBs). The oligoethylene-glycol-ether-functionalized DAAQs are the most promising compounds for use in organic RFB electrolytes because they have the optimal combination of high solubility and a high reversibility of the redox couples .

properties

IUPAC Name

1,4-diaminoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMQNRKSAWNXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041252
Record name 1,4-Diaminoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark violet solid; [EC: SCCS (Scientific Committee on Consumer Safety), Opinion on Disperse Violet 1, 22 June 2010] Black powder; [Alfa Aesar MSDS]
Record name 1,4-Diaminoanthraquinone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9746
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,4-Diaminoanthraquinone

CAS RN

128-95-0, 71775-54-7
Record name Disperse Violet 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1,4-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diaminoanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Diaminoanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1,4-diamino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Diaminoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diaminoanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Disperse Violet 9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE VIOLET 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21HDQ0TKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diaminoanthraquinone
Reactant of Route 2
Reactant of Route 2
1,4-Diaminoanthraquinone
Reactant of Route 3
1,4-Diaminoanthraquinone
Reactant of Route 4
Reactant of Route 4
1,4-Diaminoanthraquinone
Reactant of Route 5
1,4-Diaminoanthraquinone
Reactant of Route 6
1,4-Diaminoanthraquinone

Citations

For This Compound
1,040
Citations
F Yakuphanoglu, BF Şenkal - Synthetic metals, 2009 - Elsevier
We report on the fabrication and characterization of a hybrid Si/poly(1,4-diaminoanthraquinone) photoconductive diode for optical sensor applications. The electrical and …
Number of citations: 48 www.sciencedirect.com
F Brovelli, BL Rivas, JC Bernède, MA Del Valle… - Polymer Bulletin, 2007 - Springer
Organic microelectronic devices performances are strongly dependant on the energy level alignment of their different constituents (electrode/organic, organic/organic). The cyclic …
Number of citations: 39 link.springer.com
S Kashino, K Senoo, M Haisa - Acta Crystallographica Section C …, 1988 - scripts.iucr.org
(IUCr) Structure of 1,4-diaminoanthraquinone dihydrate Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume …
Number of citations: 13 scripts.iucr.org
P Geysens, Y Li, I Vankelecom, J Fransaer… - ACS Sustainable …, 2020 - ACS Publications
Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries | ACS Sustainable Chemistry & Engineering ACS ACS Publications C&EN CAS …
Number of citations: 52 pubs.acs.org
RS Sinclair, E McAlpine - Journal of the Society of Dyers and …, 1975 - Wiley Online Library
The visible spectra of a series of 1,4‐disubstituted aminoanthraquinone dyes dissolved in different solvents and polymer substrates have been measured. The position of the absorption …
Number of citations: 31 onlinelibrary.wiley.com
IB Rubin, MV Buchanan, G Olerich - Analytica Chimica Acta, 1982 - Elsevier
Two colored smoke mixes, red and violet, were separated to isolate the major dye components from their impurities for both chemical characterization and biological testing. The red …
Number of citations: 7 www.sciencedirect.com
V Krishnakumar, RJ Xavier - Spectrochimica Acta Part A: Molecular and …, 2005 - Elsevier
This work deals with the vibrational spectroscopy of 1,4-diaminoanthraquinone (1,4-DAAQ) and 1,5-dichloroanthraquinone (1,5-DCAQ). The mid and far FTIR and FT–Raman spectra …
Number of citations: 49 www.sciencedirect.com
S Berchmans, R Sathyajith, V Yegnaraman - Materials Chemistry and …, 2003 - Elsevier
Electrochemical sensing of glucose on a gold electrode modified by the sequential incorporation of the mediator, 1,4-diaminoanthraquinone (DAAQ) and the enzyme, glucose oxidase (…
Number of citations: 38 www.sciencedirect.com
F Yakuphanoglu, BF Şenkal - Polymers for Advanced …, 2008 - Wiley Online Library
The electrical conductivity and optical properties of the poly(1,4‐diaminoanthraquinone) [poly(1,4‐DAAQ)] have been investigated. The electrical conductivity of the polymer increases …
Number of citations: 15 onlinelibrary.wiley.com
O Keidar, I Lapides, S Shoval, S Yariv - Journal of Thermal Analysis and …, 2015 - Springer
Neat organic dye 1,4-diaminoanthraquinone (DAAQ) was investigated by TG, DTG, and DTA in air and under nitrogen up to 900 C. Total mass loss was 79.1 and 38.3 % in air and …
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.